2-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-N,N-diphenylacetamide
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Overview
Description
2-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-N,N-diphenylacetamide is a complex organic compound that features a pyridine ring substituted with a cyano group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-N,N-diphenylacetamide typically involves the reaction of substituted pyridines with thiols and acetamides. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but common methods include stirring without solvent at room temperature or using a steam bath .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-N,N-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-N,N-diphenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its cytotoxic activity against various cancer cell lines.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: Its ability to interact with biological molecules makes it a valuable tool in studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-N,N-diphenylacetamide involves its interaction with specific molecular targets. The cyano group and the phenyl groups play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-N,N-diphenylacetamide include:
- 2-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide
- Ethyl 2-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]propanoate
Uniqueness
What sets this compound apart is its unique combination of a cyano group and multiple phenyl groups, which confer specific chemical properties and biological activities. This makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C26H19N3OS |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-(3-cyano-6-phenylpyridin-2-yl)sulfanyl-N,N-diphenylacetamide |
InChI |
InChI=1S/C26H19N3OS/c27-18-21-16-17-24(20-10-4-1-5-11-20)28-26(21)31-19-25(30)29(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-17H,19H2 |
InChI Key |
UOSPEQCBLBSMIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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